molecular formula C8H17NS B15272767 1-(Piperidin-2-YL)propane-2-thiol

1-(Piperidin-2-YL)propane-2-thiol

Cat. No.: B15272767
M. Wt: 159.29 g/mol
InChI Key: QCKGEBNTUHEXEP-UHFFFAOYSA-N
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Description

1-(Piperidin-2-YL)propane-2-thiol is an organic compound that features a piperidine ring attached to a propane-2-thiol group. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant structural motif in many pharmaceuticals and natural products . The thiol group in this compound imparts unique chemical properties, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-2-YL)propane-2-thiol typically involves the reaction of piperidine with a suitable thiolating agent. One common method is the reaction of piperidine with 2-chloropropane-1-thiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon attached to the chlorine, displacing the chloride ion and forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-YL)propane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-YL)propane-2-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can affect various biological pathways, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-2-YL)propane-2-thiol is unique due to the combination of the piperidine ring and the thiol group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

1-piperidin-2-ylpropane-2-thiol

InChI

InChI=1S/C8H17NS/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3

InChI Key

QCKGEBNTUHEXEP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCN1)S

Origin of Product

United States

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